GSK-3 Inhibitor II

Catalog No.
S005374
CAS No.
478482-75-6
M.F
C14H10IN3OS
M. Wt
395.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-3 Inhibitor II

CAS Number

478482-75-6

Product Name

GSK-3 Inhibitor II

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H10IN3OS

Molecular Weight

395.22 g/mol

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

Synonyms

4-[5-[[(3-iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]-pyridine

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3

The exact mass of the compound GSK-3beta Inhibitor II is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

GSK-3 Inhibitor II (CAS 478482-75-6), also known as KIN 001-042, is a cell-permeable oxadiazole thioether that selectively inhibits Glycogen Synthase Kinase-3β (GSK-3β). With a baseline IC50 of 390 nM, it provides nanomolar kinase suppression without the massive ionic disruptions associated with classical salt inhibitors. Its high lipophilicity (LogP ~4.0) and compatibility with standard DMSO/corn oil vehicles make it readily processable for both in vitro cellular assays and in vivo dosing regimens. For procurement professionals and assay developers, this compound serves as a critical orthogonal tool to validate Wnt/β-catenin and neurodevelopmental pathways, offering a distinct chemotype from ubiquitous aminopyrimidines and maleimides .

Generic substitution of GSK-3 Inhibitor II with more common in-class alternatives like CHIR99021 or SB216763 frequently compromises assay integrity. While CHIR99021 is highly potent, its aminopyrimidine scaffold carries distinct off-target profiles that can confound phenotypic readouts. Similarly, substituting with the maleimide SB216763 in neuroblastoma models directly induces cytotoxicity and alters MYCN expression, masking the isolated effects of GSK-3β inhibition. Furthermore, attempting to use classical inhibitors like lithium chloride requires millimolar concentrations that induce severe osmotic stress and broad off-target phosphatase inhibition. Procuring the exact oxadiazole thioether scaffold of GSK-3 Inhibitor II is therefore necessary to decouple kinase inhibition from immediate apoptosis and scaffold-specific artifacts [1].

Nanomolar GSK-3β Inhibition vs. Classical Salts

GSK-3 Inhibitor II demonstrates an IC50 of 390 nM against GSK-3β, providing a highly potent alternative to classical salt-based inhibitors for cell culture workflows. In contrast, lithium chloride (LiCl) and valproate require millimolar concentrations (1-3 mM) to achieve comparable GSK-3β inhibition, which severely disrupts assay processability by inducing osmotic stress [1].

Evidence DimensionGSK-3β IC50
Target Compound Data390 nM
Comparator Or BaselineLiCl (1-3 mM)
Quantified Difference>2,500-fold higher potency
ConditionsIn vitro kinase assay

Eliminates the severe osmotic and off-target ionic stress introduced by millimolar concentrations of lithium or valproate, improving reproducibility in sensitive cell culture workflows.

Decoupling of GSK-3 Inhibition from Cytotoxicity in Neuroblastoma

Unlike the maleimide-based inhibitor SB216763, which strongly reduces neuroblastoma cell viability and downregulates MYCN mRNA, GSK-3 Inhibitor II maintains cell viability and slightly increases ectopic MYCN mRNA levels [1].

Evidence DimensionCell viability and MYCN mRNA modulation
Target Compound DataMaintained viability; slight increase in MYCN mRNA
Comparator Or BaselineSB216763 (strong reduction in viability and MYCN mRNA)
Quantified DifferenceDivergent viability and MYCN expression phenotypes
ConditionsSY5Y-MYCN neuroblastoma cell lines

Allows researchers to isolate GSK-3β signaling effects without confounding immediate apoptotic responses or MYCN suppression.

High Lipid Solubility for Streamlined In Vivo Dosing

GSK-3 Inhibitor II exhibits robust solubility in lipid-based vehicles, achieving clear solutions at ≥ 2.08 mg/mL (5.26 mM) in a simple 10% DMSO / 90% Corn Oil mixture .

Evidence DimensionFormulation solubility
Target Compound Data≥ 2.08 mg/mL (5.26 mM)
Comparator Or BaselineUnformulated aqueous baselines (requires complex excipients)
Quantified Difference>5 mM solubility in lipid vehicle
Conditions10% DMSO + 90% Corn Oil co-solvent system

Simplifies procurement and handling for animal studies by eliminating the need for complex, expensive excipients like cyclodextrins or specialized polymeric surfactants.

Preservation of TNF-α Secretion in Mast Cell Assays

In human mast cell assays, GSK-3 Inhibitor II (at 20 μM) selectively avoids broad immunosuppression, showing only a negligible 14% inhibition of FcϵRI-mediated TNF-α generation, whereas cAMP-mediated pathways (e.g., Epac agonists) inhibit it by 43% [1].

Evidence DimensionInhibition of FcϵRI-mediated TNF-α generation
Target Compound Data14% inhibition at 20 μM
Comparator Or BaselineEpac agonist 8-pCPT-2′-O-Me-cAMP (43% inhibition at 10 μM)
Quantified Difference29% less suppression of TNF-α
ConditionsHuman mast cells stimulated with anti-IgE

Ensures that GSK-3β pathways can be studied in immune cells without unintentionally shutting down primary degranulation and cytokine release pathways.

Orthogonal Validation in Wnt/β-Catenin Signaling Assays

Where researchers need a structurally distinct oxadiazole thioether to confirm that phenotypes observed with aminopyrimidines (like CHIR99021) are genuinely due to GSK-3β inhibition rather than scaffold-specific off-target effects [1].

Neuroblastoma Pathway Mapping

Where the compound's ability to inhibit GSK-3β without triggering immediate cytotoxicity or downregulating MYCN mRNA allows for the isolated study of kinase signaling in sensitive cancer models [1].

In Vivo Neurological and Metabolic Modeling

Where its proven solubility in simple 10% DMSO / 90% Corn Oil formulations enables rapid, reproducible dosing in animal models without the need for complex formulation engineering .

Mast Cell and Immunological Assays

Where researchers require a GSK-3 inhibitor that preserves primary degranulation and TNF-α release pathways, avoiding the broad immunosuppression seen with other signaling modulators[2].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

394.95893 g/mol

Monoisotopic Mass

394.95893 g/mol

Heavy Atom Count

20

Appearance

Assay:≥95%A crystalline solid

Wikipedia

GSK-3beta inhibitor II

Dates

Last modified: 09-13-2023

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